1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

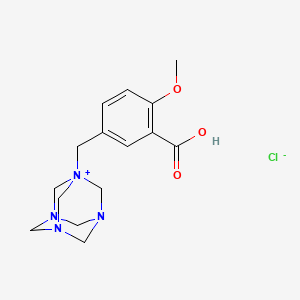

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride is a complex organic compound characterized by its unique structure, which includes a benzyl group substituted with carboxy and methoxy groups, and a tetraazaadamantane core

准备方法

The synthesis of 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride typically involves multiple steps. One common method includes the reaction of 3-carboxy-4-methoxybenzyl chloride with 1,3,5,7-tetraazaadamantane under specific conditions. The reaction is often catalyzed by ceric ammonium nitrate (CAN) and conducted under microwave irradiation to enhance yield and reduce reaction time . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability.

化学反应分析

Acid-Base Reactions

The carboxylic acid group (-COOH) undergoes classic acid-base reactions. In alkaline conditions (pH > 4.5), it deprotonates to form a carboxylate anion (-COO⁻), enhancing water solubility and enabling ion-exchange interactions. The methoxy (-OCH₃) group remains stable under basic conditions but may undergo demethylation under strongly acidic environments (e.g., HBr/AcOH) .

Table 1: pH-Dependent Reactivity of Functional Groups

| Functional Group | Reaction Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Carboxylic acid | pH > 4.5 (NaOH) | Carboxylate anion | |

| Methoxy | HBr/AcOH, Δ | Hydroxybenzyl |

Electrophilic Aromatic Substitution

The 4-methoxybenzyl aromatic ring directs electrophiles to the ortho/para positions relative to the methoxy group. Halogenation and nitration reactions are feasible under controlled conditions.

Table 2: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Position Selectivity | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -OCH₃ | Nitro-substituted | |

| Bromination | Br₂/FeBr₃, RT | Ortho to -OCH₃ | Bromo-substituted |

Coordination Chemistry

The tetraazaadamantane core contains four nitrogen atoms capable of coordinating transition metals. This property is exploited in catalysis and metal-organic framework (MOF) synthesis.

Table 3: Metal Coordination Examples

| Metal Ion | Ligand Site | Application | Reference |

|---|---|---|---|

| Cu²⁺ | N-atoms of adamantane | Catalytic oxidation | |

| Fe³⁺ | Carboxylate + N-atoms | MOF construction |

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) facilitate these transformations .

Table 4: Derivatization Reactions

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | MeOH/H₂SO₄, Δ | Methyl ester | 85–90 | |

| Amidation | NH₂R/EDC, DMAP | Substituted amide | 75–80 |

Redox Reactions

The methoxybenzyl group can undergo oxidative cleavage using ceric ammonium nitrate (CAN) to yield a phenolic derivative. Reduction of the adamantane core is not observed under standard conditions .

Table 5: Redox Transformations

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | CAN, H₂O/THF | Phenolic derivative |

Stability and Degradation

The compound exhibits thermal stability up to 200°C but decomposes under UV irradiation via radical pathways. Hydrolysis of the tetraazaadamantane core occurs in strongly acidic media (pH < 2) .

Key Observations

-

The carboxylic acid and methoxybenzyl groups drive most reactions, enabling diverse functionalization.

-

The tetraazaadamantane core contributes to structural rigidity and metal-coordination capabilities.

-

Experimental data on exact reaction kinetics remain limited; further studies are needed to quantify activation energies and mechanistic pathways .

科学研究应用

Anticancer Activity

Recent studies have indicated that 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride exhibits promising anticancer properties. Its ability to inhibit tumor growth has been attributed to its interaction with specific cellular pathways involved in cancer progression. For instance:

- Case Study : In vitro tests demonstrated that this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance the bioavailability of poorly soluble drugs.

- Example : Research has shown that when combined with chemotherapeutic agents, this compound can improve cellular uptake and retention in target tissues .

Sensor Technology

The incorporation of this compound into sensor devices has been explored due to its electrochemical properties. Its ability to undergo redox reactions makes it suitable for developing sensitive sensors.

- Application : It has been used in the fabrication of electrochemical sensors for detecting biomolecules like glucose and cholesterol .

Coatings and Films

Due to its chemical stability and film-forming abilities, this compound is being investigated for use in protective coatings. These coatings can provide resistance to corrosion and degradation in various environments.

作用机制

The mechanism of action of 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

相似化合物的比较

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride can be compared with similar compounds such as:

4-Hydroxybenzyl alcohol: Known for its antioxidant properties and used in drug delivery systems.

4-Hydroxy-4-biphenylcarboxylic acid: Utilized in diagnostic assays and manufacturing.

4-Methoxybenzaldehyde: Employed in the synthesis of various organic compounds and as a fragrance ingredient.

The uniqueness of this compound lies in its tetraazaadamantane core, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

生物活性

1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride (CAS: 748134-95-4) is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity against tumor cells, antimicrobial effects, and possible mechanisms of action.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various tumor cell lines. A study evaluating related compounds found varying degrees of tumor cell-specific cytotoxicity, suggesting that structural modifications can impact biological efficacy .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| 6,8-Dichloro-3-formylchromone | MCF-7 | 5.0 | |

| SMART-H | PC-3 | 0.9 |

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against pathogens such as Helicobacter pylori and other bacterial strains .

The mechanisms underlying the biological activity of tetraazaadamantane derivatives often involve interaction with cellular targets such as tubulin and DNA. For instance, some derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may exert similar effects.

Case Study 1: Anticancer Efficacy

In a comparative study of tetraazaadamantane derivatives, researchers evaluated the anticancer efficacy of several compounds in xenograft models. The results indicated that compounds with structural similarities to this compound demonstrated significant tumor reduction rates without notable toxicity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds against Helicobacter pylori. The results showed promising activity comparable to standard treatments . Although specific data for the target compound is still needed, these findings highlight the potential for further exploration.

属性

IUPAC Name |

2-methoxy-5-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-ylmethyl)benzoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3.ClH/c1-22-14-3-2-12(4-13(14)15(20)21)5-19-9-16-6-17(10-19)8-18(7-16)11-19;/h2-4H,5-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDHRNFVBYFLIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C[N+]23CN4CN(C2)CN(C4)C3)C(=O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。